molecular formula C9H10BrN3 B11868875 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine

7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B11868875
M. Wt: 240.10 g/mol
InChI Key: DBAFKHMGTMKXME-UHFFFAOYSA-N
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Description

7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and an isopropyl group at the 1st position further defines its chemical identity. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominated compound in the presence of a base. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    7-Bromo-1H-imidazo[4,5-c]pyridine: Lacks the isopropyl group but shares the same core structure.

    1-Isopropyl-1H-imidazo[4,5-c]pyridine: Lacks the bromine atom but has the isopropyl group.

    7-Chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both the bromine atom and the isopropyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound for various applications .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

7-bromo-1-propan-2-ylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-5-12-8-4-11-3-7(10)9(8)13/h3-6H,1-2H3

InChI Key

DBAFKHMGTMKXME-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=CN=CC(=C21)Br

Origin of Product

United States

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